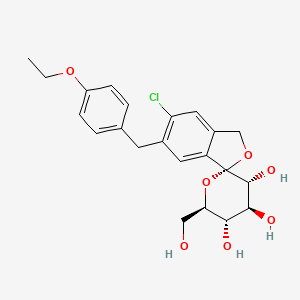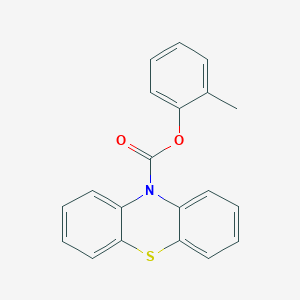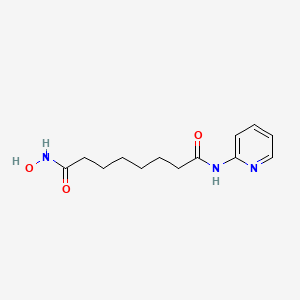
Octanedioic acid hydroxyamide pyridin-2-ylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid hydroxyamide pyridin-2-ylamide typically involves the reaction of octanedioic acid with hydroxyamine and pyridin-2-ylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Octanedioic acid hydroxyamide pyridin-2-ylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Octanedioic acid hydroxyamide pyridin-2-ylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of octanedioic acid hydroxyamide pyridin-2-ylamide involves its inhibition of HDAC enzymes. By binding to the active site of these enzymes, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is crucial in regulating various cellular processes, including cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Octanedioic acid bis-hydroxyamide
- Octanedioic acid hydroxyamide pyridin-4-ylamide
- PCI-34051
- PSAMMAPLIN A
- S-2,9-dioxo-9-(phenylamino)nonyl ethanethioate
Uniqueness
Octanedioic acid hydroxyamide pyridin-2-ylamide stands out due to its specific structure, which allows it to effectively inhibit HDAC enzymes. This unique property makes it a valuable compound in the study of epigenetics and cancer therapy .
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N'-hydroxy-N-pyridin-2-yloctanediamide |
InChI |
InChI=1S/C13H19N3O3/c17-12(15-11-7-5-6-10-14-11)8-3-1-2-4-9-13(18)16-19/h5-7,10,19H,1-4,8-9H2,(H,16,18)(H,14,15,17) |
InChI Key |
UVYVSYPVDVIKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(Diethylamino)ethyl)amino)-7,10-dimethoxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B10852293.png)
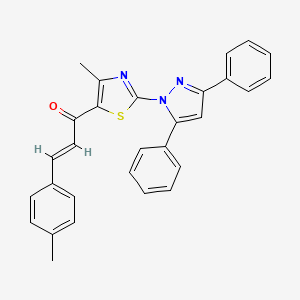

![1-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-3-phenylbenzo[f]quinoline](/img/structure/B10852307.png)
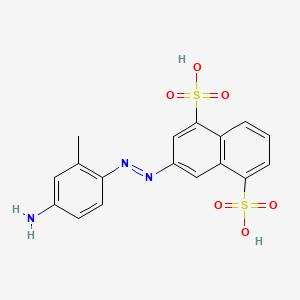
![4,7-Dimethylpyrido[2,3-c]carbazol-4-ium](/img/structure/B10852317.png)

![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)

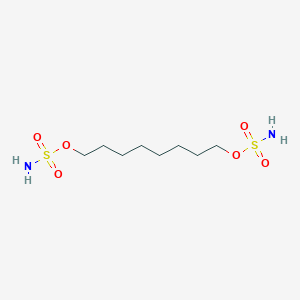
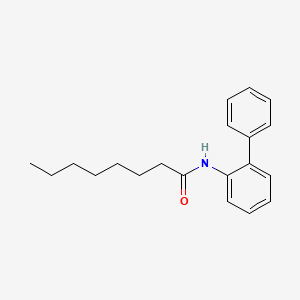
![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
